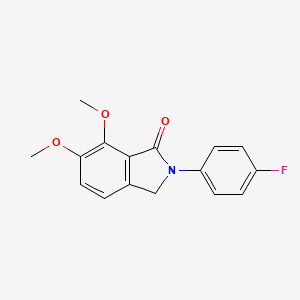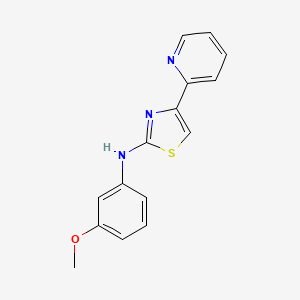![molecular formula C31H29N3O3S B11089410 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11089410.png)
5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C30H27ClN4O3S . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out without solvents at room temperature or with solvents at elevated temperatures . Industrial production methods often involve solvent-free reactions to minimize costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs targeting various diseases, including cancer, respiratory tract disorders, and endocrine system diseases . Additionally, it is utilized in phenotypic screening libraries for drug discovery and target identification .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives with similar structural features . These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties . Some examples of similar compounds include 6-(4-chlorophenyl)carbamoyl derivatives and other cyanoacetamide derivatives .
Properties
Molecular Formula |
C31H29N3O3S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C31H29N3O3S/c1-4-37-27-13-9-8-12-24(27)29-25(18-32)31(38-19-26(35)22-16-14-20(2)15-17-22)33-21(3)28(29)30(36)34-23-10-6-5-7-11-23/h5-17,29,33H,4,19H2,1-3H3,(H,34,36) |
InChI Key |
GCALHTWVJNSOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)C4=CC=C(C=C4)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11089327.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B11089338.png)
![Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate](/img/structure/B11089341.png)

![[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]acetic acid](/img/structure/B11089357.png)
![N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11089363.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B11089368.png)
![4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11089369.png)


![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11089384.png)
![(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11089386.png)
![4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine](/img/structure/B11089394.png)
![12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one](/img/structure/B11089420.png)
